molecular formula C21H28O9 B231264 Grandidentatin CAS No. 15732-48-6

Grandidentatin

Cat. No.: B231264
CAS No.: 15732-48-6
M. Wt: 424.4 g/mol
InChI Key: ZTMPDTJBTNGZJH-QMZLQNRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Grandidentatin is a phenolic glucoside first isolated from the bark of Populus grandidentata (). Its molecular formula is C₂₁H₂₈O₉, with an average molecular weight of 424.446 g/mol and seven defined stereocenters, contributing to its complex stereochemistry (). Structurally, it consists of a β-D-glucopyranoside moiety esterified with a (2E)-3-(4-hydroxyphenyl)propenoyl group and a (1R,2S)-2-hydroxycyclohexyl substituent (). This compound is widely distributed in Populus and Salix species, often co-occurring with salicortin, salicin, and other phenolic glycosides ().

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1R,2S)-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O9/c22-11-16-18(26)19(27)20(21(29-16)28-15-4-2-1-3-14(15)24)30-17(25)10-7-12-5-8-13(23)9-6-12/h5-10,14-16,18-24,26-27H,1-4,11H2/b10-7+/t14-,15+,16+,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMPDTJBTNGZJH-QMZLQNRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415189
Record name Grandidentatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15732-48-6
Record name Grandidentatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Grandidentatin can be isolated from the bark of Populus species using a series of extraction and purification steps. The process typically involves:

Industrial Production Methods: While there is no large-scale industrial production method specifically documented for this compound, the extraction and purification techniques used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing solvent use, extraction times, and purification steps to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Grandidentatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Grandidentatin has a wide range of scientific research applications:

Mechanism of Action

Grandidentatin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The molecular targets include free radicals such as superoxide anion, hydroxyl radical, and peroxyl radical .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Grandidentatin shares structural motifs with several phenolic glucosides, differing in substituents and stereochemistry (Table 1):

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Natural Source Reference
This compound C₂₁H₂₈O₉ 424.446 (1R,2S)-2-hydroxycyclohexyl; (2E)-3-(4-hydroxyphenyl)propenoyl Populus grandidentata
Salicortin C₂₀H₂₆O₁₀ 426.42 1-hydroxy-6-oxo-2-cyclohexenecarboxylate (HCH) moiety Salix pseudo-lasiogyne
Salicin C₁₃H₁₈O₇ 286.28 2-(hydroxymethyl)phenyl β-D-glucopyranoside Salix spp.
Isothis compound A C₂₁H₂₈O₉ 424.446 6-O-p-coumaroyl substitution; cis-2-hydroxycyclohexyl Populus alba × glandulosa
Tremulacin C₂₄H₃₀O₁₁ 494.49 Acetylated HCH moiety Populus tremula

Key Observations :

  • This compound vs.
  • HCH-containing compounds (e.g., salicortin, tremulacin): These derivatives exhibit enhanced anti-inflammatory activity due to the HCH moiety, which metabolizes to catechol in vivo ().

Pharmacological and Ecological Roles

Antioxidant Activity

This compound, isolated from Populus ussuriensis bark, demonstrated moderate antioxidant activity in DPPH radical scavenging assays (IC₅₀ = 2.02 μg/mL for the ethyl acetate fraction containing this compound) (). In contrast, salicortin and its acetylated derivatives showed stronger inhibition of lipopolysaccharide-induced NO production in BV2 microglial cells ().

Bitter Taste and Ecological Impact

This compound is classified as moderately bitter , alongside saligenin and populin, whereas salicin and salicortin are intensely bitter (). This bitterness deters herbivores like cervids, reducing the palatability of willow stems ().

Anti-Inflammatory and Neuroprotective Effects

This compound’s structural analogs, particularly those with the HCH moiety (e.g., salicortin, tremulacin), show potent inhibition of inflammatory markers. For example, salicortin derivatives reduced NO production in BV2 cells by >50% at 10 μM ().

Analytical and Spectroscopic Differentiation

This compound can be distinguished from similar compounds using NMR and MS data ():

  • 1H-NMR: Peaks at δ 7.46 (H-7), 6.80 (H-8), and 5.05 (H-1') confirm the propenoyl and glucosyl groups ().
  • 13C-NMR: Signals at δ 167.46 (ester carbonyl) and 100.83 (anomeric carbon) are diagnostic ().
  • MS : this compound shows [M+H]⁺ at m/z 425 and [M+Na]⁺ at m/z 447, with fragmentation patterns distinct from salicortin ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grandidentatin
Reactant of Route 2
Grandidentatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.